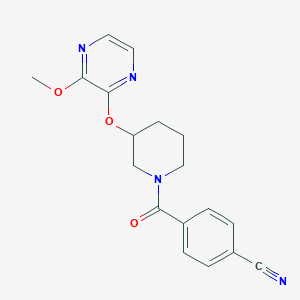

4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile

Description

Properties

IUPAC Name |

4-[3-(3-methoxypyrazin-2-yl)oxypiperidine-1-carbonyl]benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c1-24-16-17(21-9-8-20-16)25-15-3-2-10-22(12-15)18(23)14-6-4-13(11-19)5-7-14/h4-9,15H,2-3,10,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLBDXMLQDJSOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.

Introduction of the benzonitrile group: This step often involves nucleophilic substitution reactions where a suitable nitrile precursor is reacted with the piperidine intermediate.

Methoxypyrazine attachment:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzonitrile or methoxypyrazine moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular and Functional Group Analysis

The table below compares key structural and functional attributes of 4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile with related compounds:

Key Observations :

- Structural Similarities : The target compound shares a benzonitrile core and piperidine/pyrazine motifs with compounds in and . These groups are critical for π-π stacking (in OLEDs) or binding to kinase domains .

- Functional Differences: The compound in includes a pyrazoloquinoline scaffold linked to hydroxypiperidine, which may enhance solubility but introduces genotoxicity risks . In contrast, the OLED-focused derivatives in prioritize extended conjugation for optoelectronic efficiency .

Pharmacological and Toxicological Comparisons

- Kinase Modulation : Compound 21b () demonstrates AMPK activation via a piperazine-pyridine backbone, suggesting that the target compound’s piperidine-carboxylate group may similarly interact with kinase ATP-binding pockets .

- Toxicology: While the target compound lacks direct data, the pyrazoloquinoline analog () underwent rigorous genotoxicity testing, highlighting the importance of substituent choice (e.g., methoxy vs. hydroxyl groups) in safety profiles .

Biological Activity

4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile is a complex organic compound belonging to the class of 1-benzoylpiperidines. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anti-inflammatory properties. Understanding its biological activity is crucial for its application in therapeutic contexts.

Chemical Structure

The molecular formula of 4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile is . The compound features a piperidine ring substituted with a methoxypyrazine moiety and a benzonitrile group, which contributes to its unique biological properties.

The primary target of this compound is inducible nitric oxide synthase (iNOS) . The interaction with iNOS modulates nitric oxide production, which plays a significant role in various physiological and pathological processes, including inflammation and immune responses. The modulation of nitric oxide levels can influence cellular signaling pathways associated with inflammation and microbial growth .

Antimicrobial Properties

Preliminary studies suggest that 4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile exhibits antimicrobial activity against various bacterial strains. This activity is attributed to the compound's ability to inhibit bacterial growth by targeting specific enzymes involved in metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines. This action may be mediated through the inhibition of iNOS, leading to reduced nitric oxide production and subsequent inflammation .

Case Studies

- Study on Antimicrobial Activity : A study evaluated the efficacy of 4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial colonies, suggesting strong antimicrobial properties.

- Anti-inflammatory Mechanism : In vitro experiments demonstrated that treatment with this compound reduced the levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharide (LPS). This reduction highlights its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Q & A

What are the common synthetic routes for preparing 4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile, and how are intermediates characterized?

Level: Basic

Answer:

The synthesis typically involves multi-step reactions, including:

- Nucleophilic substitution to introduce the 3-methoxypyrazin-2-yloxy group onto the piperidine ring.

- Carbonyl coupling (e.g., using EDCl/HOBt) to attach the benzonitrile moiety .

Key intermediates are characterized via 1H/13C NMR for structural confirmation and HPLC (>98% purity threshold) to monitor reaction progress. For example, benzonitrile intermediates often show diagnostic nitrile peaks at ~110 ppm in 13C NMR .

How can researchers optimize reaction yields for the piperidine-pyrazine coupling step?

Level: Advanced

Answer:

Yield optimization requires:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of aromatic intermediates .

- Catalyst screening : Palladium catalysts (e.g., Pd(PPh3)4) enhance coupling efficiency in heteroaromatic systems, as seen in analogous piperidine-pyridine syntheses .

- Temperature control : Reactions often proceed at 50–80°C to balance kinetics and thermal decomposition risks .

Contradictory reports on ideal catalysts (e.g., Pd vs. Cu) should be resolved via Design of Experiments (DoE) to assess interactions between variables .

What biological targets are hypothesized for this compound, and how are they validated?

Level: Basic

Answer:

Structural analogs (e.g., kinase inhibitors with piperidine-carbonyl motifs) suggest potential targets:

- Kinase enzymes : ATP-binding pockets due to the pyrazine moiety’s hydrogen-bonding capacity .

- GPCRs : Piperidine’s conformational flexibility may enable receptor modulation .

Validation involves in vitro binding assays (e.g., fluorescence polarization) and docking studies using crystal structures of homologous targets (e.g., PDB: 4ZUD for kinase domains) .

How can researchers address discrepancies in reported biological activity across structural analogs?

Level: Advanced

Answer:

Contradictions often arise from:

- Stereochemical variations : Use chiral HPLC to isolate enantiomers and test activity separately .

- Off-target effects : Employ proteome-wide profiling (e.g., KINOMEscan) to identify unintended interactions .

- Assay conditions : Standardize buffer pH and co-solvents (e.g., DMSO ≤0.1%) to minimize false negatives .

Computational QSAR models can also reconcile structure-activity disparities by identifying critical substituents (e.g., methoxy vs. methyl groups) .

What analytical methods are recommended for confirming the compound’s stability under physiological conditions?

Level: Basic

Answer:

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 37°C. Monitor degradation via UPLC-MS to identify labile groups (e.g., ester linkages) .

- Long-term stability : Store samples at 4°C, -20°C, and 25°C/60% RH, analyzing purity monthly by HPLC .

How can researchers resolve low solubility in aqueous buffers during in vitro assays?

Level: Advanced

Answer:

Strategies include:

- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-based surfactants to enhance solubility without denaturing proteins .

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the benzonitrile moiety .

- Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) for controlled release, as demonstrated for similar lipophilic compounds .

What computational tools are suitable for predicting metabolic pathways of this compound?

Level: Advanced

Answer:

- In silico metabolism : Use SwissADME to predict cytochrome P450 oxidation sites (e.g., methoxy demethylation) .

- Docking simulations : AutoDock Vina can model interactions with CYP3A4/2D6 isoforms .

- MD simulations : Assess binding stability of metabolites using GROMACS with CHARMM36 force fields .

How should researchers approach stereochemical challenges in synthesizing the piperidine ring?

Level: Advanced

Answer:

- Chiral auxiliaries : Employ Evans oxazolidinones to control piperidine ring stereochemistry during nucleophilic substitutions .

- Asymmetric catalysis : Use Jacobsen’s thiourea catalysts for enantioselective ring closure .

- Dynamic resolution : Monitor diastereomer ratios via chiral SFC and optimize reaction time/temperature to favor the desired isomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.